

An In-Depth Technical Guide to 2,5-Dimethoxybenzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethoxybenzylamine

Cat. No.: B130776

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxybenzylamine, with the CAS Number 3275-95-4, is an aromatic amine that serves as a valuable intermediate in organic synthesis. Its structural motif, the 2,5-dimethoxyphenyl group, is a key pharmacophore in a variety of biologically active compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and potential biological significance of **2,5-Dimethoxybenzylamine**, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

2,5-Dimethoxybenzylamine is typically a colorless to light yellow liquid or solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2,5-Dimethoxybenzylamine**

Property	Value	Reference
CAS Number	3275-95-4	
Molecular Formula	C ₉ H ₁₃ NO ₂	
Molecular Weight	167.21 g/mol	
Appearance	Colorless to light yellow liquid or solid	
Melting Point	37-41 °C	
Boiling Point	95 °C at 0.2 mmHg	
Density	1.11 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.548	
Solubility	Soluble in common organic solvents such as chloroform, ether, and alcohols.	
Flash Point	110 °C (closed cup)	

Synthesis

The primary route for the synthesis of **2,5-Dimethoxybenzylamine** is the reductive amination of its corresponding aldehyde, 2,5-dimethoxybenzaldehyde. This transformation can be achieved using various reducing agents.

General Experimental Protocol: Reductive Amination

This protocol describes a general method for the synthesis of **2,5-Dimethoxybenzylamine** from 2,5-dimethoxybenzaldehyde via reductive amination.

Materials:

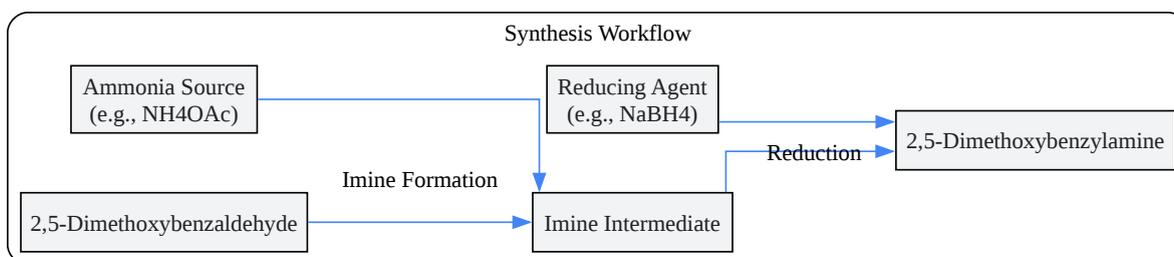
- 2,5-Dimethoxybenzaldehyde
- Ammonia source (e.g., ammonium acetate, aqueous ammonia)

- Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)
- Anhydrous solvent (e.g., methanol, ethanol)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or ethyl acetate for extraction
- Hydrochloric acid (for salt formation, if desired)
- Sodium bicarbonate solution

Procedure:

- **Imine Formation:** Dissolve 2,5-dimethoxybenzaldehyde in an anhydrous alcoholic solvent (e.g., methanol). Add an excess of the ammonia source (e.g., 1.5-2 equivalents of ammonium acetate). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).
- **Reduction:** Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C. The amount of reducing agent should be in slight excess (e.g., 1.1-1.5 equivalents) relative to the aldehyde.
- **Work-up:** After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC. Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
- **Extraction:** Add water to the residue and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2,5-Dimethoxybenzylamine**.

- **Further Purification (Optional):** The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent. The resulting precipitate can be collected by filtration and washed with cold solvent.



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Synthesis of **2,5-Dimethoxybenzylamine**.

Spectral Data

While a comprehensive set of publicly available, high-resolution spectra specifically for **2,5-Dimethoxybenzylamine** is limited, the expected spectral characteristics can be inferred from its structure and comparison with closely related compounds.

Table 2: Predicted Spectroscopic Data for **2,5-Dimethoxybenzylamine**

Technique	Expected Features
^1H NMR	Aromatic protons (3H, multiplet, ~6.7-7.0 ppm), benzylic protons (2H, singlet, ~3.8-4.0 ppm), methoxy protons (6H, two singlets, ~3.7-3.8 ppm), amine protons (2H, broad singlet, variable chemical shift).
^{13}C NMR	Aromatic carbons (~110-155 ppm), benzylic carbon (~40-45 ppm), methoxy carbons (~55-56 ppm).
FT-IR (cm^{-1})	N-H stretch (broad, ~3300-3400), C-H stretch (aromatic, ~3000-3100; aliphatic, ~2800-3000), C=C stretch (aromatic, ~1500-1600), C-N stretch (~1200-1300), C-O stretch (~1000-1100).
Mass Spec (EI)	Molecular ion (M^+) at m/z 167. Key fragments may include loss of NH_2 (m/z 151), loss of CH_2NH_2 (m/z 137), and other characteristic aromatic fragmentations.

Biological Activity and Signaling Pathways

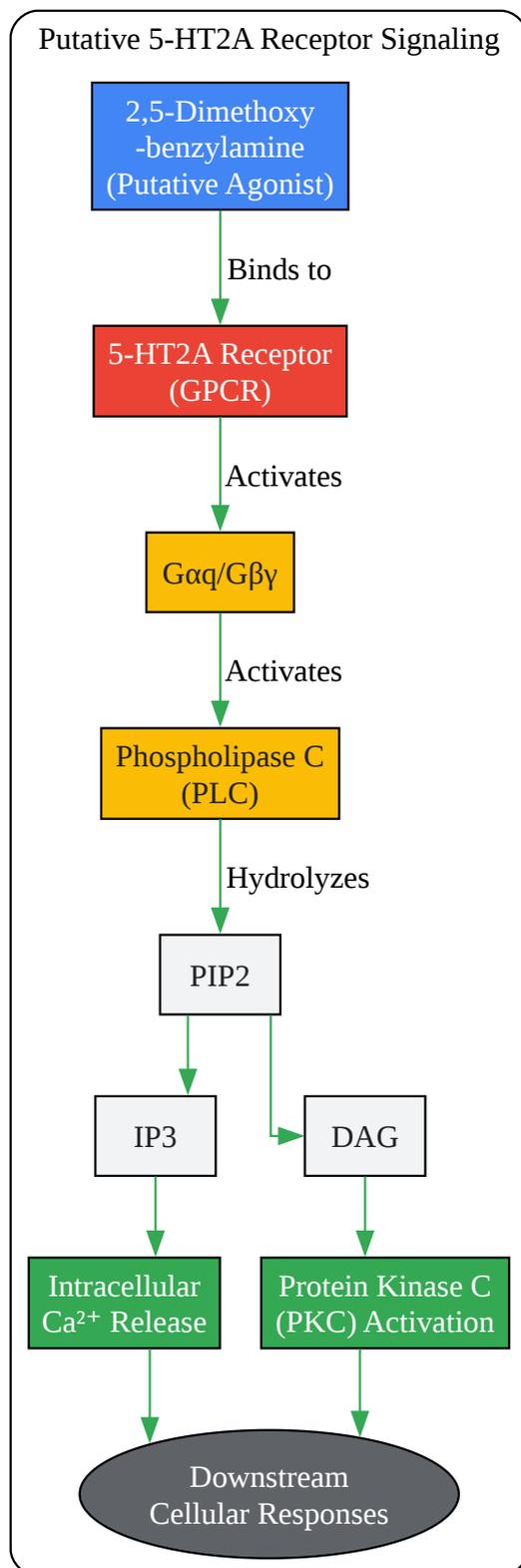
The 2,5-dimethoxyphenyl moiety is a well-established pharmacophore that confers significant activity at serotonin receptors, particularly the 5-HT_{2A} receptor.^{[1][2][3][4]} Many derivatives of 2,5-dimethoxyphenethylamine are potent agonists at this receptor, and this interaction is believed to mediate their psychoactive effects.

While direct experimental data on the biological activity of **2,5-Dimethoxybenzylamine** is not extensively reported in the literature, its structural similarity to known 5-HT_{2A} receptor agonists suggests that it may also interact with this receptor.

Putative Signaling Pathway

Agonist binding to the 5-HT_{2A} receptor, a G-protein coupled receptor (GPCR), typically initiates a signaling cascade involving the G α_q protein. This leads to the activation of phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events can modulate a wide range of cellular processes, including gene expression and neuronal excitability.



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Putative 5-HT_{2A} receptor signaling pathway.

Applications in Research and Drug Development

2,5-Dimethoxybenzylamine serves as a versatile building block for the synthesis of a wide range of more complex molecules. Its primary amine functionality allows for a variety of chemical transformations, including:

- Amide formation: Reaction with carboxylic acids or their derivatives to form amides.
- Schiff base formation: Condensation with aldehydes and ketones.
- N-alkylation and N-arylation: Introduction of substituents on the nitrogen atom.

These reactions enable the use of **2,5-Dimethoxybenzylamine** in the construction of compound libraries for high-throughput screening in drug discovery programs. Given the established role of the 2,5-dimethoxyphenyl motif in targeting serotonin receptors, derivatives of **2,5-Dimethoxybenzylamine** are of particular interest for the development of novel therapeutics for psychiatric and neurological disorders.

Safety and Handling

2,5-Dimethoxybenzylamine is classified as a corrosive substance and can cause severe skin burns and eye damage. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

2,5-Dimethoxybenzylamine is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its chemical properties allow for diverse derivatization. The presence of the 2,5-dimethoxyphenyl pharmacophore suggests a likely interaction with serotonin receptors, making it and its derivatives attractive candidates for the development of novel central nervous system-acting agents. Further research into the specific biological activities of **2,5-Dimethoxybenzylamine** is warranted to fully elucidate its therapeutic potential.

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